7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in several studies . For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .
Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is similar to that of the purine ring . This structural similarity has led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents present in the molecule. For instance, the compound 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .
Scientific Research Applications
Microwave-Assisted Synthesis for Anticonvulsant Agents
An efficient, microwave-assisted synthesis method for creating derivatives of [1,2,4]triazolo[4,3-a]pyrimidine has been developed, yielding compounds with promising anticonvulsant properties. This synthesis method represents a green and efficient approach, highlighting the compound's potential in medicinal chemistry, specifically for neurological disorders (Divate & Dhongade-Desai, 2014).
Structural Analysis and Condensation Reactions
The structural analysis and condensation reactions involving dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives reveal the potential for creating diverse heterocyclic compounds. These findings are significant for developing new pharmaceuticals and understanding the structural basis of their activity (Orlov et al., 1988).
Characterization and Theoretical Study of Oxidized Derivatives
Research on the characterization and theoretical study of oxidized derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, specifically 5-oxo and 7-oxo derivatives, contributes to our understanding of their crystal structures and binding possibilities for metal ions. This information is crucial for the design of metal-ion sensors and catalysts (Haj et al., 2000).
Heteroaromatization and Antimicrobial Activity
The heteroaromatization process involving [1,2,4]triazolo[1,5-c]pyrimidines has led to the synthesis of novel compounds with tested antimicrobial activity. This research highlights the potential for discovering new antimicrobial agents, crucial in addressing antibiotic resistance (El-Agrody et al., 2001).
Synthesis and Biological Activity
The synthesis of triazolopyrimidines and their evaluation for biological and antioxidant activities illustrate the compound's versatility in drug development. This approach underlines the potential for creating compounds with dual functionalities, beneficial in designing multifunctional drugs (Gilava et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound “7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to the inhibition of the kinase’s enzymatic activity, which in turn affects the cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the versatility of this scaffold in drug design, including the development of new synthetic methods, the investigation of new biological targets, and the optimization of pharmacokinetic properties .
Properties
IUPAC Name |
7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-14-5-4-13(16(20)9-14)10-25-15-3-1-2-12(8-15)17-6-7-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTWNTODZMESCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=NC=NN34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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